molecular formula C2H2N2S3 B7761095 1,3,4-thiadiazole-2,5-dithiol

1,3,4-thiadiazole-2,5-dithiol

Cat. No.: B7761095
M. Wt: 150.3 g/mol
InChI Key: BIGYLAKFCGVRAN-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2,5-dithiol (DMTD), also known as Bismuthiol I (CAS: 1072-71-5), is a sulfur-rich heterocyclic compound with the molecular formula C₂H₂N₂S₃ and a molecular weight of 150.23 g/mol . It exists as a white or light-yellow crystalline powder with a melting point of 159–165°C and moderate water solubility (20 g/L at 20°C) . Structurally, DMTD features a 1,3,4-thiadiazole ring with two thiol (-SH) groups at positions 2 and 5, enabling diverse reactivity, including metal coordination, nucleophilic substitution, and tautomerism (dithiol ↔ dithione forms) .

DMTD is widely utilized in:

  • Metal extraction and sensing: As a ligand in heterocrown ethers for selective binding of Ag⁺, Pb²⁺, Cu²⁺, and Fe³⁺ .
  • Pharmaceutical intermediates: Synthesis of antimicrobial, antioxidant, and anticancer agents .
  • Material science: Precursor for battery cathodes, metal-organic frameworks (MOFs), and coordination polymers .

Properties

IUPAC Name

1,3,4-thiadiazole-2,5-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGYLAKFCGVRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NN=C(S1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Lawesson’s Reagent : Provides higher yields (75–90%) under mild conditions (reflux in toluene, 6–12 hours).

  • P₄S₁₀ : Requires excess reagent and prolonged reaction times (24–48 hours), often leading to side products like H₂S.

  • Solvents : Toluene or xylene enhances reagent solubility and minimizes decomposition.

Mechanistic Pathway :

NH2NH(CO)R2SulfurizationNH2NH(CS)R2CyclizationDMTD+H2S\text{NH}2\text{NH(CO)R}2 \xrightarrow{\text{Sulfurization}} \text{NH}2\text{NH(CS)R}2 \xrightarrow{\text{Cyclization}} \text{DMTD} + \text{H}_2\text{S}

This route is scalable and widely adopted in industrial settings due to reagent availability.

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides serve as precursors for DMTD through oxidative cyclization. The method involves treating thiosemicarbazide derivatives with oxidizing agents such as iodine (I₂) or bromine (Br₂) in acidic media.

Key Steps:

  • Condensation : Thiosemicarbazide reacts with aldehydes or ketones to form thiosemicarbazones.

  • Oxidation : I₂/K₂CO₃ in 1,4-dioxane induces cyclization, forming the thiadiazole ring.

Example :

NH2NHC(S)NH2+RCHOI2/K2CO3DMTD+Byproducts\text{NH}2\text{NHC(S)NH}2 + \text{RCHO} \xrightarrow{\text{I}2/\text{K}2\text{CO}_3} \text{DMTD} + \text{Byproducts}

Yields range from 60–80%, with iodine preferred for its mildness compared to corrosive bromine.

Alternative Methods: Thiohydrazides and Carbon Sources

Thiohydrazides react with carbon donors (e.g., aldehydes) to form DMTD via tandem condensation-cyclization. For instance, thiobenzoylhydrazide and glyoxal in pyridine/POCl₃ yield DMTD derivatives.

Advantages:

  • Functional Group Tolerance : Aryl and alkyl substituents are compatible.

  • Single-Pot Synthesis : Reduces purification steps.

Limitations :

  • Requires stoichiometric POCl₃, complicating waste management.

  • Moderate yields (50–70%) due to competing side reactions.

Early syntheses of DMTD, as cited in Bambas (1952) , involved alkylation of sodium/potassium salts of DMTD with alkyl halides. While obsolete due to poor atom economy, these methods laid groundwork for modern catalytic approaches.

Industrial Adaptations :

  • Olefin-Based Alkylation : Heating DMTD with olefins (e.g., styrene, ethylene) at 110–130°C forms thioethers, though this targets derivatives rather than DMTD itself.

  • Solvent Systems : Benzene or dioxane improves reaction homogeneity, but petroleum ether is preferred for recrystallization.

Comparative Analysis of Methods

MethodReagentsYield (%)ConditionsScalability
Diacylhydrazine CyclizationLawesson’s reagent75–90Toluene, refluxHigh
Thiosemicarbazide OxidationI₂/K₂CO₃60–801,4-Dioxane, RTModerate
Thiohydrazide CondensationPOCl₃/pyridine50–70Reflux, anhydrousLow

Chemical Reactions Analysis

Oxidation Reactions

DMTD and its dipotassium salt serve as efficient sulfur-transfer reagents for synthesizing symmetrical disulfides. In the presence of catalysts like MOF-199 or CuO nanoparticles, DMTD reacts with aryl/alkyl halides via a mechanism analogous to the Ullmann coupling (Fig. 1) :

  • Oxidative addition of copper to the aryl halide forms an organocopper intermediate.

  • Reaction with DMTD generates a copper-thiolate complex.

  • Hydroxide-mediated elimination yields the disulfide product.

Table 1: Synthesis of symmetrical disulfides using DMTD dipotassium salt

SubstrateCatalystTime (h)Yield (%)
4-IodoanisoleMOF-199498
4-BromotolueneMOF-199685
1-IodooctaneCuO NPs892

Key advantages include high yields (up to 98%), tolerance for diverse substrates, and elimination of foul-smelling thiols .

(a) With Alkyl/Aryl Halides

DMTD undergoes nucleophilic substitution with dichlorides to form macrocyclic crown ethers. For example, reacting its dipotassium salt with diethylene glycol dichloride produces 1,3,4-thiadiazole-2,5-dithio crown ethers under reflux in acetonitrile .

Table 2: Crown ether synthesis via substitution

Dichloride ReagentProduct Yield (%)
1,2-Dibromoethane68
Diethylene glycol dichloride72
Triethylene glycol dichloride65

(b) With Thiocarbamyl Halides

DMTD reacts with N-substituted thiocarbamyl halides (e.g., diethylthiocarbamyl chloride) to form dithiocarbamate esters. This proceeds via nucleophilic displacement of halide by the thiolate, yielding products used as vulcanization accelerators or oil additives .

Complexation with Metals

DMTD exhibits strong binding to noble metal nanoparticles (NPs) via sulfur and nitrogen atoms. Surface-enhanced Raman spectroscopy (SERS) studies reveal preferential adsorption on silver NPs through thiocarbonyl sulfur, while gold NPs favor interaction via the thiadiazole ring’s π-electrons . This property facilitates applications in catalysis and sensor development.

Table 3: Metal-binding modes of DMTD

Metal SubstrateBinding SiteBinding Affinity (Relative)
Ag NPsThiocarbonyl SHigh
Au NPsThiadiazole π-electronsModerate

Tautomerism and Structural Dynamics

DMTD exists in thione-thiol tautomeric forms, influenced by environment:

  • Solid state: Dominantly the dithione form.

  • Aqueous solution: Equilibrium between dithiol and monothiol-thione forms.

  • Metal surfaces: Adsorption stabilizes specific tautomers, enhancing reactivity in SERS applications .

Scientific Research Applications

Medicinal Chemistry

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial , antitumor , and anti-inflammatory activities. The compound's ability to act as a ligand for metal ions enhances its biological properties.

Antimicrobial Activity

A study synthesized a series of 2,5-disubstituted-1,3,4-thiadiazoles that were screened for antibacterial and antifungal activities. Some derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 62.5 μg/mL .

CompoundMIC (μg/mL)Activity Type
Compound 216–31.25Antibacterial
Compound 331.25–62.5Antifungal

Antitumor Activity

The same derivatives also showed promising antiproliferative effects against cancer cell lines. The structural modifications in the thiadiazole ring were found to influence the efficacy of the compounds significantly .

Coordination Chemistry

1,3,4-Thiadiazole-2,5-dithiol acts as an effective ligand for coordinating with transition metals. Its high nucleophilicity due to the presence of sulfur and nitrogen donor atoms allows it to form stable complexes.

Metal Binding Applications

Research has demonstrated that thiadiazole compounds can selectively bind heavy metals such as Hg(II) and transition metals . This property is utilized in developing sensors for detecting metal ions in environmental samples.

Metal IonBinding Affinity
Hg(II)High
Ni(II)Moderate

Environmental Applications

Due to its metal-binding capabilities, this compound is being explored for use in remediation technologies . It can facilitate the removal of toxic heavy metals from wastewater through complexation.

Case Study: Heavy Metal Removal

A study showed that thiadiazole-based ligands could effectively extract heavy metals from contaminated water sources. The complexation process enhances the solubility of metal ions, allowing for easier removal .

Material Science

The compound is also used in synthesizing various materials with applications in electronics and catalysis. Its derivatives serve as precursors for creating conductive polymers and nanomaterials.

Conductive Polymers

1,3,4-Thiadiazole derivatives have been employed in developing conductive polymers that are useful in organic electronics due to their favorable electrical properties .

Industrial Applications

In industrial settings, this compound is used as an additive in lubricants and greases due to its anti-corrosive properties . It improves the performance and longevity of machinery by reducing wear and tear.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2,5-dithiol involves its high nucleophilicity and ability to form stable complexes with metal ions. The thiadiazole ring contains three donor atoms (one sulfur and two nitrogen), which contribute to its strong binding affinity for metal ions. This property makes it effective in applications such as metal ion detection and removal .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Key Functional Groups Key Properties/Applications
1,3,4-Thiadiazole-2,5-dithiol (DMTD) C₂H₂N₂S₃ Two -SH groups Metal chelation, redox activity, tautomerism-dependent binding
5-Substituted-1,3,4-Thiadiazole-2-thiols Varies (e.g., C₃H₃N₃S₂) One -SH group, variable substituents Enhanced antioxidant activity; substituents influence bioactivity
1,3,4-Thiadiazole-2,5-disulfonic acid C₂H₂N₂O₆S₅ Two -SO₃H groups Water-soluble derivatives for drug delivery and ion exchange
1,3,4-Oxadiazole derivatives C₂H₂N₂O Oxygen instead of sulfur in the ring Lower metal affinity; used in agrochemicals and dyes

Metal-Binding Selectivity

DMTD-based heterocrown ethers exhibit superior selectivity for Pb²⁺, Fe³⁺, and Ag⁺ due to the synergistic effect of sulfur atoms and ring geometry, achieving selectivity factors (Sf) >10³ for these metals . In contrast:

  • 1,3,4-Oxadiazole crown ethers : Prefer alkali metals (Na⁺, K⁺) due to oxygen’s hard Lewis basicity .
  • Thiosemicarbazide derivatives : Moderate affinity for transition metals (e.g., Zn²⁺, Co²⁺) but lack the dual thiol groups for strong chelation .

Tautomerism and Reactivity

DMTD’s tautomeric equilibrium (dithiol ↔ dithione) allows pH-dependent binding to noble metal nanoparticles:

  • Ag NPs : Binds via thiadiazole N atoms in dithiolate form at neutral pH .
  • Au NPs : Prefers thiocarbonyl S atoms in dithiol form at acidic pH .
    In contrast, 1,3,4-thiadiazole-2-thiols lack this tautomerism, limiting their surface-binding versatility .

Key Research Findings

  • Metal Extraction : DMTD-based crown ethers achieve >90% extraction efficiency for Ag⁺ and Pb²⁺ from mixed-metal solutions .
  • Antioxidant Activity : 2,5-Disubstituted thiadiazoles show IC₅₀ values of 8–12 μM in DPPH assays, outperforming ascorbic acid (IC₅₀: 15 μM) .
  • pH-Dependent Binding : DMTD’s dithiol form dominates at pH <4, while dithione prevails at pH >8, impacting its applications in sensors and catalysis .

Q & A

Q. Table 1: Key Spectral Markers

TechniqueKey Peaks/PPMFunctional Group Identified
IR2550 cm⁻¹S–H stretch
Raman480 cm⁻¹ (S–S)Dithiol tautomer
¹H NMR (DMSO)δ 13.5 ppmThiol protons

Advanced: How do pH and concentration influence tautomerism in this compound during surface-enhanced Raman spectroscopy (SERS) studies?

Methodological Answer:

  • Acidic pH (e.g., pH 3) : Dominant dithiol tautomer (protonated thiol groups) binds via thiadiazole N atoms to Ag nanoparticles .
  • Neutral pH : Thiol–thiolate form prevails, favoring interaction with Au nanoparticles via thiocarbonyl S atoms .
  • Low Concentration (10⁻⁶ M) : Dithione tautomer is stabilized, altering binding affinity and surface selectivity .
    Experimental Design :
    • Adjust pH using HCl/NaOH.
    • Perform SERS with Ag/Au NPs under controlled concentrations.
    • Validate tautomers via DFT calculations (e.g., Gaussian09 with B3LYP/6-311++G** basis set) .

Q. Table 2: Tautomer Distribution vs. Conditions

ConditionDominant TautomerBinding Site (Metal)
pH 3, High Conc.DithiolN (Ag NPs)
pH 7, NeutralThiol–ThiolateS (Au NPs)
pH 3, Low Conc.Dithioneπ-electrons

Basic: What synthetic strategies are used to prepare this compound-based crown ethers for metal extraction?

Methodological Answer:

  • Step 1 : React this compound dipotassium salt with ethylene glycol dihalides (e.g., diethylene glycol dichloride) under high-dilution conditions to prevent oligomerization .
  • Step 2 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH).
  • Metal Selectivity Testing :
    • Perform competitive extraction assays (Zn²⁺, Cu²⁺, Ag⁺, etc.) at 25°C.
    • Quantify residual metal ions using AAS/ICP-AES .

Q. Table 3: Selectivity Factors (log Sf) for Crown Ethers

Metal IonLigand I (log Sf)Ligand II (log Sf)
Ag⁺4.23.8
Cu²⁺2.11.9
Zn²⁺1.51.2

Advanced: How can computational modeling resolve contradictions in binding-site identification for this compound with metal substrates?

Methodological Answer:

  • Contradiction : Conflicting reports on binding via N (Ag NPs) vs. S (Au NPs) .
  • Resolution Strategy :
    • DFT Calculations : Optimize geometry and calculate electron density maps (e.g., Mulliken charges) to identify electron-rich sites.
    • SERS Correlation : Match experimental SERS peaks (e.g., 1370 cm⁻¹ for N–Ag stretching) with simulated vibrational modes .
  • Case Study : For Ag NPs, DFT confirms N-atom binding (ΔE = −245 kJ/mol), while Au NPs favor S-atom interaction (ΔE = −198 kJ/mol) .

Basic: How can researchers mitigate interference from decomposition products during synthetic reactions involving this compound?

Methodological Answer:

  • Preventive Measures :
    • Use inert atmosphere (N₂/Ar) to limit oxidation.
    • Control reaction temperature (<80°C) to avoid thermal degradation .
  • Real-Time Monitoring :
    • Track reaction progress via TLC (silica gel, ethyl acetate/hexane).
    • Employ LC-MS to detect early-stage decomposition (e.g., disulfide formation) .

Advanced: What strategies optimize the design of this compound derivatives as multi-target pharmacological agents?

Methodological Answer:

  • Structural Modification :
    • Introduce sulfanylacetic acid groups via S-alkylation with chloroacetic acid derivatives to enhance bioavailability .
  • Activity Prediction :
    • Use PASS software to predict antiproliferative/anticonvulsant activity based on substituent effects (e.g., electron-withdrawing groups improve CNS penetration) .
  • Validation :
    • In vitro assays (e.g., MTT for cytotoxicity, Maximal Electroshock Test for anticonvulsant activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-thiadiazole-2,5-dithiol
Reactant of Route 2
1,3,4-thiadiazole-2,5-dithiol

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